molecular formula C24H17BrFN3O6 B12621650 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12621650
M. Wt: 542.3 g/mol
InChI Key: ZHOHUBOBSUQXHY-UHFFFAOYSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes bromine, methoxy, fluorine, and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Bromine, methoxy, fluorine, and nitro groups can be introduced through substitution reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger quantities of starting materials and reagents.

    Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as nitro groups.

    Substitution: The bromine, methoxy, fluorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modifying cellular pathways: Influencing cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other heterocyclic compounds with similar ring structures and functional groups. Examples include:

    Pyrrolo[3,4-d][1,2]oxazole derivatives: With different substituents.

    Phenyl-substituted heterocycles: With various functional groups.

Properties

Molecular Formula

C24H17BrFN3O6

Molecular Weight

542.3 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H17BrFN3O6/c1-34-19-10-5-13(25)11-18(19)21-20-22(35-28(21)16-3-2-4-17(12-16)29(32)33)24(31)27(23(20)30)15-8-6-14(26)7-9-15/h2-12,20-22H,1H3

InChI Key

ZHOHUBOBSUQXHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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